molecular formula C6H13NO2S B2598667 1-Imino-4-methyl-1-oxothian-4-ol CAS No. 2416236-68-3

1-Imino-4-methyl-1-oxothian-4-ol

Cat. No.: B2598667
CAS No.: 2416236-68-3
M. Wt: 163.24
InChI Key: JYVGWCYTFRQUAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Imino-4-methyl-1-oxothian-4-ol is C6H13NO2S, and its molecular weight is 163.24. Further structural analysis would require more specific information or experimental data.

Scientific Research Applications

UV-Induced Amino to Imino Hydrogen-Atom Transfer

Research on 1-methylcytosine demonstrated UV-induced amino to imino hydrogen-atom transfer, highlighting the potential for phototautomerism in biological and chemical studies. This process could be relevant for understanding the photostability and photochemical reactions of nucleic acid bases and their analogs under UV radiation (Reva et al., 2012).

Synthesis and Characterization of Imino Compounds

The synthesis and characterization of oligo-imino compounds have been explored, for instance, oligo-2-[(4-fluorophenyl)imino methylene] phenol. Such studies contribute to the understanding of polymer science, offering insights into the synthesis pathways, thermal stability, and potential applications of these materials in coatings, adhesives, or as functional materials with specific chemical interactions (Kaya & Gül, 2004).

Catalytic Applications

Bis(imino)pyridine cobalt complexes have been shown to catalyze hydroboration of alkenes with high activity and selectivity. These findings underscore the importance of imino compounds in catalysis, providing a pathway for the hydrofunctionalization of hydrocarbons, which is valuable in synthetic chemistry and industrial applications (Obligacion & Chirik, 2013).

Bioconjugation Techniques

The formation of oximes and hydrazones, closely related to imino formation, plays a critical role in bioconjugation, which is widely used in chemical biology, drug development, and materials science. This research area explores the mechanisms to enhance the speed and selectivity of these reactions for practical applications, including the conjugation of biomolecules for therapeutic purposes (Kölmel & Kool, 2017).

Corrosion Inhibition

Studies on the adsorption and inhibition effects of imino compounds on metals suggest their potential application in corrosion inhibition. These compounds can form protective layers on metal surfaces, mitigating the effects of corrosive environments. This application is crucial for material science, engineering, and the preservation of infrastructure (El-Lateef et al., 2015).

Properties

IUPAC Name

1-imino-4-methyl-1-oxothian-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(8)2-4-10(7,9)5-3-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVGWCYTFRQUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=N)(=O)CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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